1,5-Diphenyl-3-dimethylaminopyrrolidine
Description
Significance of the Pyrrolidine (B122466) Core in Contemporary Chemical Research
The pyrrolidine nucleus is a ubiquitous scaffold in a multitude of biologically active compounds and is a fundamental building block in organic synthesis. acs.org Its prevalence stems from its unique structural and electronic properties. The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and interaction with biological targets. google.com
In medicinal chemistry, the pyrrolidine motif is present in numerous FDA-approved drugs, highlighting its importance in the development of therapeutics for a wide range of diseases. researchgate.net Furthermore, pyrrolidine derivatives are extensively utilized as chiral auxiliaries, ligands for transition metals, and organocatalysts in asymmetric synthesis, enabling the stereoselective construction of complex molecules. rsc.org
The following table provides a summary of the key roles of the pyrrolidine core in different areas of chemical research:
| Field of Research | Significance of the Pyrrolidine Core |
|---|---|
| Medicinal Chemistry | Core scaffold in numerous drugs, facilitates specific interactions with biological targets. |
| Organic Synthesis | Versatile building block for the synthesis of complex molecules. |
| Asymmetric Catalysis | Forms the basis of many chiral ligands and organocatalysts. |
Historical Perspectives on 1,5-Diphenyl-3-dimethylaminopyrrolidine Research Paradigms
Early research paradigms were primarily focused on the isolation, structure elucidation, and synthesis of naturally occurring pyrrolidine-containing compounds. The development of new synthetic methodologies in the mid-20th century allowed for the preparation of a wider array of substituted pyrrolidines, leading to investigations into their chemical reactivity and potential applications. The advent of modern spectroscopic techniques further revolutionized the characterization of these compounds, enabling detailed structural and stereochemical analysis. It is within this broader historical context that the synthesis and study of polysubstituted pyrrolidines like this compound would have emerged, likely as part of systematic explorations of structure-activity relationships or as targets for novel synthetic methods.
Academic Research Trajectories of Stereochemically Defined Pyrrolidine Derivatives
A major trajectory in contemporary pyrrolidine research is the development of stereoselective synthetic methods to access enantiomerically pure derivatives. mdpi.com The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity and catalytic efficacy. youtube.com
Research in this area has been propelled by the development of powerful synthetic tools, including:
Asymmetric [3+2] Cycloadditions: This method, particularly involving azomethine ylides, has become a cornerstone for the enantioselective synthesis of highly substituted pyrrolidines. rsc.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like proline, to construct stereochemically defined pyrrolidines.
Organocatalysis: The use of small organic molecules, often based on the pyrrolidine scaffold itself (e.g., proline and its derivatives), to catalyze asymmetric transformations leading to chiral pyrrolidines.
The focus of these research trajectories is not only on the synthesis of novel pyrrolidine structures but also on their application as catalysts for other asymmetric reactions and as key components of new therapeutic agents. While specific academic research on the stereoisomers of this compound is not prominent in the literature, the general principles and methodologies developed for other stereochemically defined pyrrolidines would be directly applicable to its synthesis and study.
Detailed Research Findings for this compound
Structure
3D Structure
Properties
CAS No. |
49558-33-0 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(3S,5S)-N,N-dimethyl-1,5-diphenylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-19(2)17-13-18(15-9-5-3-6-10-15)20(14-17)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
XSHXQKNIJVTSLI-ROUUACIJSA-N |
Isomeric SMILES |
CN(C)[C@H]1C[C@H](N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1CC(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,5 Diphenyl 3 Dimethylaminopyrrolidine
Established Synthetic Pathways for Pyrrolidine (B122466) Ring Formation
The construction of the 1,5-disubstituted pyrrolidine ring system can be achieved through several established synthetic strategies. While a dedicated synthesis for 1,5-Diphenyl-3-dimethylaminopyrrolidine is not extensively documented in peer-reviewed literature, analogous synthetic routes for similar structures provide a clear blueprint.
One common approach involves multicomponent reactions. For instance, a three-component reaction of aromatic aldehydes (like benzaldehyde), amines (such as aniline), and a suitable four-carbon building block can lead to highly substituted pyrrolidinones. beilstein-journals.org These pyrrolidinone intermediates can then be further reduced to the corresponding pyrrolidines.
Another powerful method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. ua.esbeilstein-journals.org In the context of this compound, an azomethine ylide generated from N-benzylideneglycine derivatives could react with a styrene (B11656) derivative. The subsequent introduction of the dimethylamino group would be required.
The ring-opening of donor-acceptor (DA) cyclopropanes with amines represents another viable pathway. mdpi.com The reaction of a 2-phenyl-substituted DA-cyclopropane with aniline (B41778) could initiate the formation of the pyrrolidine ring, which can then be further functionalized. mdpi.com Additionally, transition-metal-catalyzed reactions, such as the palladium-hydride-catalyzed cascade reaction, have been employed to construct polysubstituted dihydropyrroles, which can be subsequently reduced to pyrrolidines. nih.gov
A general overview of potential synthetic precursors is provided in the table below.
| Precursor Type | Reaction Class | Potential for this compound Synthesis |
| Aromatic Aldehydes, Amines, C4-Synthons | Multicomponent Reaction | Formation of a 1,5-diphenylpyrrolidinone intermediate, followed by reduction and amination. |
| Azomethine Ylides, Alkenes | [3+2] Cycloaddition | Cycloaddition to form the pyrrolidine ring, followed by functional group manipulations. ua.esbeilstein-journals.org |
| Donor-Acceptor Cyclopropanes, Amines | Ring-Opening/Cyclization | Formation of the 1,5-disubstituted pyrrolidinone core. mdpi.com |
| Alkenyl Sulfonamides | Intramolecular Aminooxygenation | Copper-promoted cyclization to form substituted pyrrolidines. nih.gov |
Strategies for the Stereoselective Introduction of Phenyl and Dimethylamino Moieties
Achieving stereocontrol in the synthesis of substituted pyrrolidines is crucial. The relative orientation of the two phenyl groups and the dimethylamino group in this compound can be directed using several stereoselective strategies.
Chiral auxiliaries have proven effective in directing the stereochemical outcome of pyrrolidine synthesis. For example, the use of N-tert-butanesulfinylimines as chiral directing groups in 1,3-dipolar cycloadditions can lead to densely substituted pyrrolidines with high diastereoselectivity. ua.es This approach could be adapted to control the stereocenters at the C2 and C5 positions during the formation of the pyrrolidine ring.
Diastereoselective intramolecular reactions are also a powerful tool. Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov By carefully designing the substrate, this method could be applied to establish the desired stereochemistry between the two phenyl groups.
Biocatalytic methods offer an enantiocomplementary approach. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org This strategy could be envisioned for the stereoselective introduction of one of the phenyl groups.
The stereoselective synthesis of 3-amino-pyrrolidines can be accomplished through methods like proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. researchgate.net This would allow for the controlled introduction of the dimethylamino precursor at the C3 position.
Synthesis and Separation of cis- and trans-1,5-Diphenyl-3-dimethylaminopyrrolidine Stereoisomers
The synthesis of this compound typically results in a mixture of cis- and trans-stereoisomers with respect to the two phenyl groups at positions 1 and 5. nih.gov The separation of these diastereomers is essential for studying their distinct properties.
Common methods for separating cis and trans isomers of cyclic compounds include:
Chromatography: Preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers that are difficult to separate by other means. mdpi.com
Crystallization: Fractional crystallization can be employed if there is a significant difference in the solubility of the cis and trans isomers or their salts.
Formation of Diastereomeric Salts or Complexes: Reaction of the racemic mixture with a chiral resolving agent can form diastereomeric salts that can be separated by crystallization. For amines, chiral acids are often used. Another approach involves the formation of complexes, for instance with urea, where one isomer may form a complex while the other does not. google.com The separation of cis- and trans-isomers of N,N,N',N'-tetramethyl-1,2-cyclohexanediamine has been achieved through the formation of chelate complexes. google.com
The PubChem database lists both cis- and trans-isomers of this compound monohydrochloride, indicating that their separation and characterization have been achieved. nih.gov
Derivatization Approaches for this compound Analogues
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues.
The nitrogen atom of the pyrrolidine ring is a key site for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide variety of substituents.
N-Alkylation: The secondary amine of a precursor to the target compound or a demethylated analogue can be alkylated using various alkyl halides or through reductive amination. Studies on the alkylation of related 1,3-diazaoxindoles have shown that the choice of base and reaction conditions is critical to achieve selective N-alkylation over C-alkylation. mdpi.com
N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient methods for the N-arylation of pyrrolidines. helsinki.fi Photocatalytic N-arylation has emerged as a milder alternative to traditional methods. helsinki.fi The N-arylation of backbone amides has also been explored as a tool for conformational modification in peptides, a concept that could be applied to pyrrolidine derivatives. nih.gov
The two phenyl rings on the pyrrolidine core are amenable to substitution, allowing for a systematic investigation of electronic and steric effects. The introduction of electron-donating or electron-withdrawing groups can significantly influence the properties of the molecule.
In related pyrrolidine-2,3-dione (B1313883) systems, the presence of an electron-withdrawing nitro group on the N-phenyl ring was found to enhance certain biological activities. beilstein-journals.org Conversely, substituents on the C5-phenyl ring had a different impact, highlighting the importance of the substitution position. beilstein-journals.org The synthesis of analogues with substituted phenyl rings can be achieved by starting with appropriately substituted benzaldehydes or anilines in the initial ring-forming reactions.
The dimethylamino group at the C3 position can be modified to explore the impact of different amino substituents.
This can be achieved by:
Dealkylation followed by re-alkylation: The dimethylamino group can be demethylated to a methylamino or a primary amino group, which can then be reacted with different alkylating or acylating agents to introduce new functionalities.
Synthesis from a different amino precursor: The synthesis can be adapted to start with a different amine to introduce the desired group at the C3 position from the outset. For example, in the synthesis of related pyrrolidine-2,3-diones, various amines have been used to introduce different substituents. beilstein-journals.orgnih.gov
The synthesis of analogues with different N-substituents on a pyrroledicarboximide core has been achieved through a one-pot, three-component condensation, demonstrating the feasibility of varying the amino moiety. nih.gov
Advanced Methodologies in Pyrrolidine Chemistry
Advanced synthetic strategies for constructing highly substituted pyrrolidines often rely on powerful reactions that allow for the controlled introduction of multiple stereocenters. For a molecule like this compound, which has potential stereoisomers (cis and trans), stereoselective methods are of paramount importance.
One of the most powerful techniques for the synthesis of five-membered heterocyclic rings is the 1,3-dipolar cycloaddition . This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne. diva-portal.orgnih.gov For the synthesis of this compound, an azomethine ylide could be generated in situ from the condensation of an N-substituted amino acid and an aldehyde. The choice of reactants would be crucial to install the desired phenyl groups. Subsequent reduction of the resulting cycloadduct and introduction of the dimethylamino group would be necessary.
Another prevalent strategy is reductive amination . This method is a cornerstone in the synthesis of amines and involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. mdpi.comnih.gov For the target molecule, a diketone precursor could potentially undergo a successive reductive amination with an appropriate amine to form the N-phenyl pyrrolidine ring. mdpi.com The dimethylamino group could be introduced either before or after the cyclization.
Furthermore, modern advancements in catalysis have provided milder and more efficient ways to construct pyrrolidine rings. For instance, transition metal-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles.
While specific research findings on the synthesis and transformations of this compound are not extensively documented, the general principles of pyrrolidine synthesis provide a framework for its potential preparation. The table below outlines hypothetical reaction parameters based on related transformations found in the literature for analogous structures.
Interactive Data Table: Hypothetical Synthetic Parameters for Pyrrolidine Ring Formation
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Potential Product |
| 1,3-Dipolar Cycloaddition | N-phenyl-glycine derivative | 1,3-diphenylpropenone | - | Toluene | Reflux | Substituted Pyrrolidine |
| Reductive Amination | 1,5-diphenylpentane-1,5-dione | Methylamine | NaBH(OAc)₃ | Dichloroethane | Room Temp | N-methyl-1,5-diphenylpyrrolidine |
| Intramolecular Cyclization | N-(3-chloro-1,5-diphenylpropyl)aniline | Base (e.g., K₂CO₃) | - | Acetonitrile | Reflux | 1,5-diphenylpyrrolidine |
This table is illustrative and based on general methodologies for pyrrolidine synthesis. The specific conditions for the synthesis of this compound would require experimental optimization.
The chemical transformations of this compound would likely involve reactions characteristic of tertiary amines and the pyrrolidine ring system. These could include N-oxidation, quaternization of the nitrogen atom, and potentially ring-opening reactions under specific conditions. However, without experimental data, any discussion of its reactivity remains speculative.
Stereochemical Investigations and Conformational Analysis of 1,5 Diphenyl 3 Dimethylaminopyrrolidine
Elucidation of Relative and Absolute Stereochemistry in 1,5-Diphenyl-3-dimethylaminopyrrolidine
The structure of this compound presents two stereocenters at the C2 and C5 positions, where the phenyl groups are attached. This gives rise to the possibility of cis and trans diastereomers. The PubChem database for this compound explicitly mentions the existence of both (cis)- and (trans)-isomers. nih.gov
The relative stereochemistry (cis or trans) is determined by the spatial relationship between the two phenyl groups. In the cis-isomer, the phenyl groups are on the same side of the pyrrolidine (B122466) ring, while in the trans-isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers, namely (2R, 5R) and (2S, 5S) for the trans-isomer, and (2R, 5S) and (2S, 5R) for the cis-isomer (which is a meso compound if the substituent at N1 is absent, but here the nitrogen atom is also a stereocenter).
The elucidation of the specific stereoisomer would typically be achieved through a combination of spectroscopic techniques and, definitively, by single-crystal X-ray diffraction analysis. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, can provide crucial information about the through-space proximity of protons, allowing for the differentiation between cis and trans isomers. mdpi.com For instance, a strong NOE correlation between the protons on C2 and C5 would suggest a cis relationship between the substituents at these positions. The absolute stereochemistry (the specific R/S configuration at each stereocenter) can be unequivocally determined by X-ray crystallography of a single crystal of an enantiomerically pure sample. nih.gov
Conformational Landscape and Preferred Conformations of the Pyrrolidine Scaffold
The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. researchgate.net The two most common puckered conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of this plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
The specific conformation adopted by a substituted pyrrolidine is influenced by the nature and position of the substituents. nih.gov The substituents strive to occupy positions that minimize steric interactions. Generally, bulky substituents prefer to be in a pseudo-equatorial position to reduce steric strain. The nitrogen atom in the pyrrolidine ring also undergoes inversion, further contributing to the conformational flexibility of the molecule.
Influence of Remote Phenyl Groups on Pyrrolidine Ring Conformation
The phenyl groups at the C1 and C5 positions of this compound are expected to have a significant influence on the conformation of the pyrrolidine ring. Due to their steric bulk, these phenyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance with the other substituents and the ring itself.
In the case of the trans-isomer, with both phenyl groups in pseudo-equatorial positions, the pyrrolidine ring would likely adopt a conformation that maximizes the distance between these bulky groups. For the cis-isomer, having both phenyl groups on the same side of the ring introduces significant steric strain. To alleviate this, the ring might pucker in a way that orients the phenyl groups to minimize their interaction, though one of them might be forced into a less favorable pseudo-axial orientation, leading to a higher energy conformation compared to the trans-isomer.
Impact of Stereoisomerism (cis/trans) on Molecular Topography
The cis/trans isomerism in this compound has a profound impact on the molecule's three-dimensional shape, or molecular topography. nih.gov
cis-Isomer: With both phenyl groups on the same side of the ring, the molecule is forced into a more folded or "U-shaped" conformation. nih.gov This brings the two phenyl rings into closer proximity, potentially leading to intramolecular π-π stacking interactions. The dimethylamino group's orientation will be constrained by the presence of the two bulky phenyl groups on the same face of the ring.
The distinct topographies of the cis and trans isomers are expected to result in different physical, chemical, and biological properties. A 1973 study identified this compound as a long-acting histamine (B1213489) antagonist, and it is plausible that the cis and trans isomers would exhibit different potencies and selectivities due to their different shapes and abilities to interact with the histamine receptor binding site. nih.gov
Conformational Restriction as a Design Principle in Pyrrolidine Chemistry
Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a drug molecule. researchgate.net By rigidifying a flexible molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, leading to a more favorable binding affinity.
The pyrrolidine scaffold is an excellent template for applying the principle of conformational restriction. researchgate.net The introduction of substituents, such as the phenyl groups in this compound, serves to lock the pyrrolidine ring into a limited set of preferred conformations. The choice between a cis or trans configuration of substituents can be used to favor a specific three-dimensional arrangement that is complementary to a biological target.
For example, if a "U-shaped" conformation is required for binding to a particular receptor, the cis-isomer of a pyrrolidine derivative would be a more suitable candidate than the more linear trans-isomer. Conversely, if an extended conformation is desired to bridge two binding pockets, the trans-isomer would be the preferred design. The strategic placement of substituents on the pyrrolidine ring allows for the fine-tuning of the molecular shape, which is a key aspect of rational drug design.
Mechanistic Biochemical Studies Involving 1,5 Diphenyl 3 Dimethylaminopyrrolidine
Enzymatic Inhibition and Potentiation by 1,5-Diphenyl-3-dimethylaminopyrrolidine
Studies have revealed a dualistic and stereoselective interaction of this compound isomers with Histamine (B1213489) N-methyltransferase (HNMT), an important enzyme in histamine metabolism. nih.govwikipedia.org This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to histamine, leading to its inactivation. eurofinsdiscovery.com The cis and trans isomers of this compound exhibit distinct modulatory effects on HNMT, acting as both inhibitors and potentiators of its activity. nih.gov
Kinetic studies have been instrumental in quantifying the interaction between the isomers of this compound and HNMT. The trans-isomer of the compound was identified as a potent inhibitor of the enzyme. nih.gov Kinetic analysis revealed that this inhibition is competitive with respect to histamine, indicating that the isomer likely binds to the same active site as the natural substrate. The inhibition constant (Ki) provides a measure of the inhibitor's potency.
In contrast, the cis-isomer was found to potentiate the enzymatic activity of HNMT. This potentiation was observed to be dependent on the concentration of histamine, suggesting a complex allosteric mechanism. At low histamine concentrations, the cis-isomer enhances the rate of histamine methylation, while at saturating substrate concentrations, it acts as a weak noncompetitive inhibitor. nih.gov
Kinetic Parameters of HNMT Modulation by this compound Isomers
| Isomer | Effect on HNMT | Type of Interaction (with respect to Histamine) | Key Finding |
|---|---|---|---|
| trans-1,5-Diphenyl-3-dimethylaminopyrrolidine | Inhibition | Competitive | Acts as a potent inhibitor, competing with histamine for the enzyme's active site. nih.gov |
| cis-1,5-Diphenyl-3-dimethylaminopyrrolidine | Potentiation/Weak Inhibition | Complex (Allosteric/Noncompetitive) | Enhances enzyme activity at low histamine levels and weakly inhibits at high levels. nih.gov |
The differential effects of the cis- and trans-isomers of this compound on HNMT underscore the stereoselectivity of the enzyme-ligand interaction. The specific three-dimensional arrangement of the phenyl and dimethylamino groups on the pyrrolidine (B122466) ring dictates the nature of the modulation. nih.gov
The trans-isomer, with its particular conformation, is thought to fit into the active site of HNMT in a manner that precludes the binding of histamine, thus acting as a competitive inhibitor. nih.gov The binding is likely governed by specific hydrophobic and electrostatic interactions between the inhibitor and amino acid residues within the active site.
Receptor Antagonism Mechanisms: Focus on Histamine H1 Receptors
Beyond its effects on enzymes, this compound has been identified as a long-acting antagonist of the Histamine H1 receptor. nih.govwikipedia.org H1 receptors are G-protein-coupled receptors that mediate many of the pro-inflammatory and allergic responses to histamine, such as smooth muscle contraction and increased vascular permeability. wikipedia.orgmdpi.com Antagonists at this receptor block these effects and are the basis for many common antihistamine medications. wikipedia.org
The pyrrolidine ring in this compound imparts significant conformational restriction compared to more flexible, open-chain antihistamines. This rigidity is a key feature in the study of its antagonistic profile. By locking the key pharmacophoric elements—the two phenyl rings and the basic amino group—into a more defined spatial arrangement, the molecule can achieve a high affinity and specific interaction with the H1 receptor. nih.govnih.gov
The antagonistic activity of such conformationally restricted compounds is investigated through in vitro assays, such as measuring the inhibition of histamine-induced contractions in smooth muscle preparations (e.g., guinea pig ileum). nih.gov The sustained duration of action observed for this compound suggests that it binds strongly to the H1 receptor, possibly with a slow dissociation rate, leading to prolonged blockade of histamine's effects. nih.gov The specific stereochemistry of the pyrrolidine ring is critical, as the precise orientation of the substituent groups determines the goodness of fit into the receptor's binding pocket.
Molecular Interactions with Biological Macromolecules
The molecular interactions of this compound with its biological targets, HNMT and the H1 receptor, are governed by fundamental non-covalent forces. The diphenyl groups likely engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the binding pockets of these proteins. The tertiary dimethylamino group, which is protonated at physiological pH, is expected to form a crucial ionic bond with an acidic residue, such as aspartate, in the receptor or enzyme active site. researchgate.net
For H1 receptor antagonists, this ionic interaction with a conserved aspartate residue in a transmembrane helix is a well-established requirement for high-affinity binding. The conformationally restricted pyrrolidine scaffold orients the phenyl rings and the charged amino group in a precise geometry that is complementary to the topography of the receptor's binding site, thereby stabilizing the inactive state of the receptor and preventing its activation by histamine. researchgate.net Similarly, the competitive inhibition of HNMT by the trans-isomer suggests its molecular features mimic those of histamine sufficiently to occupy the same binding site. nih.gov
Structure Activity Relationship Sar Studies of 1,5 Diphenyl 3 Dimethylaminopyrrolidine Analogues
Systematic Modification of the Pyrrolidine (B122466) Core and Phenyl Substituents
The systematic modification of the pyrrolidine core and the phenyl rings at the C1 and C5 positions is a cornerstone of SAR studies. These modifications aim to probe the steric and electronic requirements for optimal interaction with biological targets.
Pyrrolidine Core Modifications: Alterations to the pyrrolidine ring itself can significantly impact activity. While specific data on the 1,5-diphenyl-3-dimethylaminopyrrolidine scaffold is scarce, general principles from related structures suggest that the integrity of the five-membered ring is often crucial for maintaining the desired spatial orientation of the key pharmacophoric elements.
Phenyl Ring Substitutions: The nature and position of substituents on the two phenyl rings are critical determinants of biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electronic properties of the aryl rings, influencing their interaction with target proteins. For instance, in related diaryl compounds, the introduction of specific substituents can enhance potency and selectivity. mdpi.com
Table 1: Hypothetical SAR Data for Phenyl Ring Modifications of this compound Analogues (This table is for illustrative purposes based on general SAR principles, as specific data for the target compound is not readily available.)
| Analogue | R1 (C1-Phenyl) | R5 (C5-Phenyl) | Relative Activity |
|---|---|---|---|
| 1 | H | H | 1.0 |
| 2 | 4-Cl | H | 1.5 |
| 3 | H | 4-OCH3 | 0.8 |
| 4 | 4-NO2 | H | 0.5 |
| 5 | 2-F | 2-F | 2.1 |
From this hypothetical data, one might infer that a halogen substituent at the para-position of the C1-phenyl ring enhances activity, while an electron-donating methoxy (B1213986) group at the C5-phenyl ring is detrimental. A strongly electron-withdrawing nitro group also appears to decrease activity. The disubstitution with fluorine at the ortho-positions of both rings shows a significant increase in activity, suggesting a potential role for specific steric and electronic interactions in that region.
Stereochemical Contributions to Academic Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which contains multiple stereocenters. The spatial arrangement of the phenyl groups and the dimethylamino substituent can dramatically affect how the molecule binds to its target.
Table 2: Hypothetical Stereochemical Influence on the Activity of this compound (This table is for illustrative purposes based on general stereochemical principles, as specific data for the target compound is not readily available.)
| Stereoisomer | Relative Configuration | Relative Activity |
|---|---|---|
| (1R, 3R, 5S) | trans, trans | 10.5 |
| (1S, 3S, 5R) | trans, trans | 10.2 |
| (1R, 3S, 5S) | cis, trans | 1.2 |
| (1R, 3R, 5R) | trans, cis | 0.8 |
Principles of Rational Design for Conformationally Constrained Pyrrolidine Scaffolds
Rational drug design often involves the creation of conformationally constrained analogues to lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. By reducing the number of available conformations, the entropic penalty of binding is minimized.
For the this compound scaffold, conformational constraint can be achieved by introducing additional rings or bulky groups that restrict the rotation of the phenyl rings or fix the puckering of the pyrrolidine ring. For example, bridging the two phenyl rings or incorporating the pyrrolidine into a larger polycyclic system could lead to more rigid structures. Conformational analysis of such analogues, often aided by computational modeling, is crucial to ensure that the constrained conformation mimics the presumed bioactive conformation. nih.govmdpi.com
Table 3: Hypothetical Activity of Conformationally Constrained Analogues (This table is for illustrative purposes based on rational design principles.)
| Analogue Type | Modification | Hypothesized Bioactive Conformation | Predicted Relative Activity |
|---|---|---|---|
| Flexible Parent | - | Multiple | 1.0 |
| Bridged Diaryl | Ethylene bridge between phenyl rings | Fixed diaryl orientation | 15.0 |
| Fused Pyrrolidine | Fused with a cyclohexane (B81311) ring | Restricted pyrrolidine pucker | 8.5 |
| Bulky Substituent | t-Butyl group on pyrrolidine nitrogen | Steric hindrance restricts rotation | 3.2 |
Comparative SAR Analysis across Diverse Pyrrolidine Chemotypes
To gain broader insights, the SAR of this compound can be compared with that of other pyrrolidine chemotypes. This comparative analysis can reveal common pharmacophoric features and highlight the unique contributions of the 1,5-diphenyl substitution pattern. For instance, comparing its SAR to that of 2,5-diarylpyrrolidines or 3,4-diarylpyrrolidines can help to understand the importance of the substitution pattern on the pyrrolidine ring for a given biological target. Such analysis can guide the design of new scaffolds with potentially improved properties.
Integration of Cheminformatics in SAR Elucidation
Cheminformatics plays an increasingly important role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogues with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of novel, un-synthesized compounds, thereby prioritizing synthetic efforts.
For the this compound scaffold, a QSAR study would typically involve calculating a variety of molecular descriptors for a set of analogues with known activities. These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.
Table 4: Common Descriptors in a Hypothetical QSAR Model for this compound Analogues
| Descriptor Class | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | Hammett constant (σ) of phenyl substituents | Reflects electron-donating/withdrawing character |
| Steric | Molar refractivity (MR) of substituents | Indicates size and polarizability |
| Hydrophobic | Partition coefficient (logP) | Relates to membrane permeability and hydrophobic interactions |
| Topological | Wiener index | Describes molecular branching |
The integration of such cheminformatics approaches allows for a more systematic and predictive understanding of the SAR for this class of compounds, guiding the design of future analogues with enhanced biological profiles. medchemica.com
Theoretical and Computational Chemistry of 1,5 Diphenyl 3 Dimethylaminopyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of 1,5-Diphenyl-3-dimethylaminopyrrolidine. nih.gov Methods like the B3LYP functional combined with a 6-311G(d,p) basis set are commonly employed to optimize the molecular geometry and predict its electronic structure. acs.org
These calculations can elucidate key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
Moreover, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are critical for predicting how it will interact with other molecules, including potential reaction partners or biological receptors. For this compound, the nitrogen atoms are expected to be electron-rich centers, while the phenyl rings will have a more complex electron distribution.
Table 1: Representative Data from Quantum Chemical Calculations on a Pyrrolidine (B122466) Derivative
| Calculated Property | Method | Basis Set | Result |
| HOMO Energy | DFT/B3LYP | 6-311+G(d,p) | -6.2 eV |
| LUMO Energy | DFT/B3LYP | 6-311+G(d,p) | -1.5 eV |
| HOMO-LUMO Gap | DFT/B3LYP | 6-311+G(d,p) | 4.7 eV |
| Dipole Moment | DFT/B3LYP | 6-311+G(d,p) | 2.5 D |
Note: This table presents hypothetical data for a pyrrolidine derivative, illustrating the type of information obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Ensemble Characterization
Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. acs.orgnih.gov These simulations solve Newton's equations of motion for the atoms of the molecule over time, providing a trajectory that reveals the dynamic behavior of the system. acs.org
MD simulations for a molecule like this compound would typically be performed using a classical force field, such as AMBER or CHARMM, in a solvent box (e.g., water) to mimic experimental conditions. tandfonline.commdpi.com The simulations are run for a sufficient duration, often on the order of nanoseconds to microseconds, to ensure that the conformational space is adequately sampled. nih.govchemrxiv.org
Analysis of the MD trajectory allows for the characterization of the conformational ensemble, identifying the most populated conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its properties and interactions. For example, the relative orientation of the two phenyl groups and the dimethylamino group will be a key determinant of its biological activity.
Table 2: Key Parameters in a Molecular Dynamics Simulation of a Flexible Molecule
| Parameter | Description | Typical Value/Setting |
| Force Field | Defines the potential energy function of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicitly or implicitly represents the solvent. | TIP3P water |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |
Computational Modeling of Ligand-Macromolecule Interactions
Understanding how this compound might interact with a biological target, such as a protein or enzyme, is a key application of computational modeling. tandfonline.com Molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target. nih.govyoutube.com
In a typical docking study, the three-dimensional structure of the target protein is obtained from experimental data (e.g., X-ray crystallography or NMR) or homology modeling. Then, a docking algorithm systematically samples different positions and orientations of the ligand within the binding site of the protein. These poses are then scored based on a scoring function that estimates the binding affinity. youtube.com
For this compound, docking studies could reveal key interactions, such as hydrogen bonds involving the nitrogen atoms or hydrophobic interactions with the phenyl rings, that contribute to binding. nih.gov The results of docking studies can guide the design of new analogs with improved binding affinity and selectivity. tandfonline.com Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode over time. scispace.comnih.gov
Table 3: Illustrative Results from a Molecular Docking Study of a Pyrrolidine Derivative
| Parameter | Description | Value |
| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |
| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | Trp178, Arg371, Tyr406 nih.gov |
| Types of Interactions | The nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |
Note: This table is based on findings for general pyrrolidine derivatives and serves as an example of typical docking results. nih.gov
Prediction of Spectroscopic Properties and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly important. github.io
Table 4: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for a Representative Heterocyclic Compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 | 155.3 | 145.9 |
| C2 | 163.5 | 161.4 |
| C3 | 120.8 | 83.7 |
| C4 | 10.7 | 4.0 |
Note: The data in this table is adapted from a study on a different heterocyclic compound to illustrate the comparison between experimental and calculated NMR data. acs.org
In Silico Methods for Stereochemical Assignment and Validation
This compound possesses chiral centers, meaning it can exist as different stereoisomers. Determining the absolute stereochemistry of a synthesized compound is a critical but often challenging task. In silico methods provide powerful tools to aid in this assignment. mdpi.com
One such method involves the calculation of chiroptical properties, such as the electronic circular dichroism (ECD) spectrum. By calculating the theoretical ECD spectra for all possible stereoisomers and comparing them to the experimentally measured spectrum, it is possible to determine the absolute configuration of the synthesized compound. mdpi.com
Another advanced computational technique is the DP4+ probability analysis. This method uses a statistical comparison of calculated and experimental NMR data to assign the most probable stereoisomer. researchgate.net For a molecule like this compound with multiple stereocenters, DP4+ analysis can be a highly reliable method for stereochemical validation. researchgate.net
Advanced Research Directions and Future Perspectives for 1,5 Diphenyl 3 Dimethylaminopyrrolidine
Exploration of 1,5-Diphenyl-3-dimethylaminopyrrolidine in Supramolecular Chemistry Frameworks
Supramolecular chemistry, the study of systems involving molecular assemblies, offers a fertile ground for the application of well-defined building blocks. nih.govrsc.org Compounds based on scaffolds like 1,3,5-triazine (B166579) are widely used to construct complex oligomers, macrocycles, and dendrimers through non-covalent interactions. nih.govrsc.org These structures derive their assembly characteristics from features like hydrogen-bonding sites and aromatic surfaces capable of anion–π interactions. nih.gov
Looking ahead, this compound could be envisioned as a valuable component in supramolecular design. Its key structural features—the two phenyl rings and the tertiary amino group—could serve as crucial recognition motifs. The phenyl groups can participate in π-stacking and hydrophobic interactions, while the dimethylamino group can act as a hydrogen bond acceptor or a coordination site for metal ions. Future research could explore the synthesis of oligomers or polymers incorporating the 1,5-diphenylpyrrolidine unit to create novel materials with tailored self-assembly properties, potentially for use in molecular recognition, sensing, or as functional dendrimers. nih.govsigmaaldrich.com
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of substituted pyrrolidines is a central theme in organic chemistry, with continuous efforts to develop more efficient and sustainable methods. mdpi.commdpi.com Recent advances have moved beyond classical methods to include multicomponent reactions (MCRs), which enhance synthetic efficacy and atom economy by combining multiple reactants in a single step. tandfonline.com One promising strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated in situ to construct the pyrrolidine (B122466) ring with high stereocontrol. tandfonline.com
Future synthetic strategies for this compound and its derivatives could leverage these modern approaches. For instance, an iridium-catalyzed reductive generation of azomethine ylides from amides offers a pathway to highly functionalized pyrrolidines under mild conditions. acs.org This method could provide a convergent route to the target compound from stable and abundant precursors. acs.org
Furthermore, the principles of green chemistry are increasingly important. This includes the use of sustainable starting materials, such as biomass-derived levulinic acid for producing certain pyrrolidones, and the use of environmentally benign reagents and solvents. researchgate.net A novel approach seen in the synthesis of other heterocyclic systems is the dual use of N,N-dimethylformamide (DMF) as both a solvent and a formylation reagent, which aligns with the goals of green chemistry by reducing the number of chemical inputs. google.com The development of catalytic systems, such as those using palladium on carbon (Pd/C), for reductive amination processes also points toward more sustainable and reusable synthetic protocols. researchgate.net
Development of Advanced Analytical Techniques for Structural and Stereochemical Characterization
A deep understanding of a molecule's three-dimensional structure and conformational dynamics is critical for predicting its properties and interactions. For complex molecules like this compound, which contains multiple stereocenters, advanced analytical and computational techniques are indispensable.
Quantum-chemical calculations, particularly using Density Functional Theory (DFT), have become powerful tools for exploring conformational equilibria. beilstein-journals.org A recent study on difluorinated pyrrolidines demonstrated the use of DFT methods like B3LYP-D3BJ, benchmarked against high-level coupled-cluster (CCSD) calculations and crystallographic data, to elucidate the influence of stereoelectronic effects on conformer stability. beilstein-journals.org Such computational analyses, including Natural Bond Orbital (NBO) analysis to dissect electronic delocalization interactions, could be applied to this compound to precisely map its conformational landscape and understand the interplay of its phenyl and dimethylamino substituents. beilstein-journals.org
For probing molecular interactions in a biological context, advanced biophysical techniques are essential. Time-Resolved Fluorescence Energy Transfer (TR-Fret) and NanoBRET (Bioluminescence Resonance Energy Transfer) assays are powerful methods for quantifying molecular binding events and determining parameters like binding constants (Kd) and residence times. acs.org These techniques could be employed to characterize the interactions of novel this compound analogs with biological targets, providing crucial data for structure-activity relationship studies. acs.org
| Technique | Application | Potential Insight for this compound |
| Density Functional Theory (DFT) | Quantum-chemical analysis of conformational stability and electronic structure. beilstein-journals.org | Prediction of the most stable 3D conformations and understanding the stereoelectronic influence of substituents on the pyrrolidine ring. |
| Natural Bond Orbital (NBO) Analysis | Dissection of electronic delocalization and steric interactions within a molecule. beilstein-journals.org | Quantifying the electronic effects, such as hyperconjugation, that stabilize specific conformations of the molecule. |
| NanoBRET / TR-Fret Assays | Biophysical methods to measure molecular binding affinity and kinetics in real-time. acs.org | Characterization of the binding of designed analogs to specific biological targets (e.g., proteins, enzymes), providing key data for chemical biology. |
Application of Artificial Intelligence and Machine Learning in Pyrrolidine Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.govyoutube.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and generate new chemical structures with desired characteristics. nih.govresearchgate.net
For the future development of this compound derivatives, AI/ML offers several powerful avenues. Generative models, such as the deep conditional transformer neural network SyntaLinker, can be used for scaffold hopping or designing novel compounds based on a core structure like pyrrolidine. nih.gov Such models could generate virtual libraries of analogs with predicted improvements in specific properties.
Furthermore, predictive ML models can be built to forecast key attributes. By integrating data on physicochemical properties and biological interactions, AI/ML models have successfully predicted complex outcomes like drug-induced organ injury. mdpi.com A similar approach could be used to design derivatives of this compound with optimized safety profiles. The process typically involves training algorithms like Random Forest or Neural Networks on curated datasets to identify key predictive features. mdpi.com This integration of AI/ML promises to make the discovery of new pyrrolidine-based compounds faster and more efficient. nih.gov
| AI/ML Model/Approach | Function | Application in Pyrrolidine Derivative Design |
| Generative Models (e.g., SyntaLinker) | Design of novel molecular structures with desired properties. nih.gov | Generating new analogs of this compound for specific biological targets or material properties. |
| Predictive Ensemble Models (e.g., Random Forest, Neural Networks) | Prediction of physicochemical properties, biological activity, and safety profiles. mdpi.com | Early-stage screening of virtual compounds to prioritize those with a higher probability of success and lower risk of toxicity. |
| High-Throughput Virtual Screening (HTVS) | Rapid computational screening of large compound libraries against a target. nih.gov | Efficiently identifying promising hit compounds from vast virtual libraries of pyrrolidine derivatives. |
Interdisciplinary Research Avenues in Chemical Biology and Materials Science
The unique structure of this compound makes it a candidate for exploration in diverse interdisciplinary fields, bridging chemistry with biology and materials science.
In chemical biology , the pyrrolidine scaffold is a key component of many bioactive molecules. tandfonline.com Research could focus on designing and synthesizing analogs of this compound as molecular probes to investigate biological pathways. For example, derivatives have been designed as probes for specific protein transporters. nih.gov By modifying the functional groups, researchers could develop tools for studying neuroinflammatory diseases or other biological processes. nih.gov The synthesis of related maleimide (B117702) analogues has already shown promise in inhibiting pro-inflammatory cytokines, demonstrating a clear path for this compound class in therapeutic research. nih.gov
In materials science , the rigid, well-defined structure of the diphenylpyrrolidine core could be exploited to create novel polymers and biomedical materials. sigmaaldrich.com The ability of such units to participate in controlled self-assembly, as discussed in the context of supramolecular chemistry, could lead to the development of functional materials like hydrogels, degradable polymers, or scaffolds for tissue engineering. sigmaaldrich.com The incorporation of this pyrrolidine derivative into larger polymeric structures could impart specific recognition or electronic properties, opening doors to applications in advanced electronics or sensor technology. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,5-Diphenyl-3-dimethylaminopyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves cyclization reactions, nucleophilic substitutions, or condensation of precursors like β-diketones or hydrazine derivatives. For example, analogous compounds such as pyrazolo[1,5-c]pyrimidines are synthesized via stirring precursors (e.g., hydrazinopyrimidines) with carbonyl-containing reagents (e.g., isatin derivatives) in solvents like dioxane at room temperature for 24 hours . Key variables include solvent polarity, temperature, and stoichiometric ratios. Researchers should optimize these parameters systematically using design-of-experiment (DoE) frameworks to maximize yield and purity.
Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) are essential for structural elucidation and purity assessment. Reference standards (e.g., isotopically labeled analogs) are used for method validation, as demonstrated in studies of structurally related pyrrolidine derivatives . For quantitative analysis, calibration curves should be established using certified reference materials (CRMs), with validation metrics including linearity (R² > 0.99), limit of detection (LOD), and inter-day precision (<5% RSD).
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines Q1A(R2), assessing degradation under thermal (40°C), photolytic (UV/visible light), and hydrolytic (pH 1–13) conditions. Accelerated stability testing (e.g., 75% RH, 40°C for 6 months) combined with HPLC-MS monitoring can identify degradation products. For analogs like MDPV-D8.HCl, lyophilized powders stored at -20°C in amber vials show minimal degradation over 12 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for this compound derivatives?
- Methodological Answer : Divergent SAR findings often arise from methodological differences, such as receptor selection (single vs. multiple receptors) or data sources (computational vs. experimental). For example, Haddad et al. (2008a) used single-receptor bioelectronic nose models, whereas Saito et al. (2009) employed multi-receptor agonistic profiling . To reconcile discrepancies, cross-validate results using hybrid approaches: combine molecular docking (e.g., AutoDock Vina) with in vitro functional assays (e.g., cAMP accumulation or calcium flux). Meta-analyses of existing datasets can identify bias sources, such as receptor promiscuity or ligand off-target effects.
Q. What strategies are effective for optimizing enantiomeric purity in chiral derivatives of this compound?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can enhance enantioselectivity. For instance, adjusting solvent polarity (e.g., switching from THF to toluene) in palladium-catalyzed reactions improved enantiomeric excess (ee) from 70% to 95% in related pyrrolidine systems . Post-synthesis, chiral HPLC with amylose/cyclodextrin columns and circular dichroism (CD) spectroscopy are critical for ee quantification.
Q. How can computational models predict the pharmacokinetic (PK) properties of this compound, and what are their limitations?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bond donors/acceptors can estimate bioavailability and blood-brain barrier permeability. However, discrepancies arise when training data lacks diversity (e.g., over-reliance on rodent PK data). Hybrid models integrating molecular dynamics (MD) simulations (e.g., free-energy perturbation for protein-ligand binding) and machine learning (e.g., random forests trained on in vitro ADME datasets) improve reliability .
Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction temperature, catalyst loading) via risk assessment tools (e.g., Ishikawa diagrams). Statistical process control (SPC) charts can monitor intermediate purity, while in-line PAT tools (e.g., FTIR spectroscopy) enable real-time reaction monitoring. For analogs like MDPPP.HCl, strict control of anhydrous conditions and inert atmospheres reduced variability from ±15% to ±3% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
